molecular formula C8H7BrF2O B6355721 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene CAS No. 162744-61-8

5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene

Cat. No.: B6355721
CAS No.: 162744-61-8
M. Wt: 237.04 g/mol
InChI Key: HWAJZCLALMONPN-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS 162744-61-8) is a valuable halogenated aromatic building block in organic synthesis and drug discovery. With a molecular formula of C 8 H 7 BrF 2 O and a molecular weight of 237.04 g/mol, this compound features a benzene ring strategically substituted with bromine, fluorine atoms, and a methoxymethyl group, making it a versatile intermediate for constructing more complex molecular architectures . Its primary research value lies in its application as a key synthon in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The bromine atom serves as an excellent leaving group for palladium-catalyzed couplings, allowing for the introduction of diverse carbon or nitrogen-based fragments. Concurrently, the electron-withdrawing fluorine atoms can influence the compound's electronic properties and lipophilicity, and may themselves be sites for further nucleophilic aromatic substitution, offering additional avenues for structural diversification . The presence of the methoxymethyl ether group provides a potential site for further functionalization or can be used to modulate the solubility and steric profile of the resulting molecules. This compound is exclusively intended for research applications as a standard in analytical studies, a precursor in materials science, and a building block in pharmaceutical development for creating potential active pharmaceutical ingredients (APIs). Please note : This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAJZCLALMONPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry. The compound can undergo substitution reactions where the bromine and fluorine atoms can be replaced with other functional groups, facilitating the creation of diverse chemical entities.

Reactions Involving this compound

  • Substitution Reactions : The halogen atoms can be substituted through nucleophilic substitution mechanisms.
  • Oxidation and Reduction : The methoxymethyl group can be oxidized to yield aldehydes or carboxylic acids and can also be reduced to form alcohols.
  • Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, enabling the formation of more complex aromatic compounds.

Biological Applications

Study of Enzyme Interactions
The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its specific functional groups allow it to interact with various biological targets, providing insights into enzyme mechanisms and functions.

Pharmaceutical Research
In medicinal chemistry, this compound is investigated for its potential use in drug development. The compound's unique reactivity profile makes it a candidate for designing new therapeutic agents.

Industrial Applications

Agrochemicals and Dyes
The compound finds utility in the production of agrochemicals and dyes. Its chemical properties are exploited to synthesize products that are essential for agricultural applications and colorants used in various industries.

Case Study 1: Synthesis of Complex Organic Molecules

A research study demonstrated the use of this compound as an intermediate in synthesizing complex biphenyl derivatives. The study highlighted the efficiency of coupling reactions facilitated by this compound, leading to high yields of desired products .

Case Study 2: Enzyme Interaction Studies

Another study focused on using this compound to probe enzyme interactions within metabolic pathways. It provided valuable data on how modifications to the compound's structure influenced its binding affinity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong bonds with these targets, altering their activity and leading to various biochemical effects. The methoxymethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Compounds and Their Substitution Patterns
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Reactivity References
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene Br (5), F (1,3), -OCH2CH3 (2) C8H7BrF2O 249.04 Intermediate in organic synthesis
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Br (5), F (1,3), -OCF3 (2) C7H2BrF5O 276.99 Liquid crystal materials for displays
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene Br (5), F (1,3), -CF3 (2) C7H2BrF5 260.99 Synthesis of carbazoles and dibenzofurans
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene Br (5), F (1,3), -OCH2CF3 (2) C8H4BrF6O 307.01 High-value fluorinated intermediates
5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene Br (5), F (1,3), -SO2CH3 (2) C7H5BrF2O2S 271.08 Electrophilic substitution reactions
Electron-Withdrawing vs. Electron-Donating Groups
  • Methoxymethyl (-OCH2CH3) : The methoxymethyl group in the target compound is moderately electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic or radical pathways .
  • Trifluoromethoxy (-OCF3) : Used in 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, this substituent enhances thermal and chemical stability, making it suitable for liquid crystal applications in displays .
Solubility and Reactivity
  • The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to trifluoromethyl or sulfonyl analogs, which exhibit lower solubility due to increased hydrophobicity .
  • Bromine at position 5 enables cross-coupling reactions. For example, 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene undergoes Ullmann coupling to form biaryl structures in carbazole synthesis .

Halogen-Substituted Analogues

Table 2: Halogen-Substituted Derivatives
Compound Name Halogen Substituents Key Differences
5-Bromo-1,3-dichloro-2-methylbenzene Br (5), Cl (1,3), -CH3 (2) Chlorine increases steric hindrance, reducing reactivity in coupling reactions compared to fluorine
1,3-Difluoro-5-iodo-2-methoxybenzene I (5), F (1,3), -OCH3 (2) Iodine facilitates nucleophilic aromatic substitution but is less stable than bromine
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance, as seen in 5-Bromo-1,3-dichloro-2-methylbenzene, which exhibits slower reaction kinetics in Pd-catalyzed couplings compared to fluorinated analogs .
  • Iodine vs. Bromine : Iodine in 1,3-Difluoro-5-iodo-2-methoxybenzene enhances leaving-group ability in nucleophilic substitutions but is prone to oxidative degradation .

Functional Group Variations

Methoxymethyl vs. Trifluoroethoxy
  • Methoxymethyl (-OCH2CH3) : Enhances nucleophilicity at the ortho position due to electron donation.
  • Trifluoroethoxy (-OCH2CF3) : Introduced in 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene, this group increases lipophilicity and resistance to metabolic degradation, making it relevant in agrochemical intermediates .
Sulfonyl vs. Alkyl Groups
  • Methanesulfonyl (-SO2CH3) : In 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene, the sulfonyl group stabilizes negative charges, favoring SNAr (nucleophilic aromatic substitution) reactions .

Biological Activity

5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C₈H₇BrF₂O
CAS Number: 162744-61-8
Molecular Weight: 237.04 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the presence of halogen atoms and the methoxy group. These functional groups influence the compound's reactivity and interaction with biological targets. The fluorine atoms enhance lipophilicity and can facilitate interactions with lipid membranes, while the methoxy group may participate in hydrogen bonding with biological macromolecules.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity: Fluorinated compounds have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that fluorinated aromatic compounds can induce apoptosis in cancer cell lines such as MCF-7 and HT29 .
  • Antimicrobial Properties: Compounds containing bromine and fluorine atoms have been reported to possess antibacterial and antifungal activities. These effects are often linked to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects: Some derivatives of halogenated benzene compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

  • Anticancer Efficacy:
    A study investigating various fluorinated benzene derivatives found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Activity:
    In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the bromine atom .

Research Findings

StudyFindings
Demonstrated significant anticancer activity against MCF-7 cells with an IC50 value lower than 10 µg/mL.
Reported antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications.
Highlighted anti-inflammatory properties in animal models, indicating a reduction in edema and inflammatory markers.

Q & A

Q. What are optimized methods for synthesizing 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via catalytic hydrogenation of its alkene precursor (e.g., 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) using 5% polyvinyl chloride (PVC) as a catalyst in heptane under atmospheric hydrogen for 20 hours . Key variables:

  • Catalyst selection : PVC is preferred over Pd/C due to reduced dehalogenation side reactions.
  • Solvent effects : Heptane minimizes solubility issues of the alkene precursor compared to polar solvents.
  • Monitoring : Use TLC (hexane:EtOAc 9:1) or 19F^{19}\text{F} NMR to track hydrogenation progress (disappearance of vinylic 19F^{19}\text{F} signals at δ -110 to -115 ppm).

Q. How to characterize the electronic environment of the methoxymethyl group in this compound?

Answer: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to analyze the methoxymethyl group:

  • 1H^{1}\text{H}: Methoxy protons resonate at δ 3.3–3.5 ppm; methylene protons split into doublets (δ 4.2–4.5 ppm, J=1012HzJ = 10–12 \, \text{Hz}) due to coupling with adjacent 19F^{19}\text{F} atoms.
  • 13C^{13}\text{C}: Methoxymethyl carbon appears at δ 70–75 ppm, with 1JC-F^1J_{\text{C-F}} coupling (~240 Hz) indicating proximity to fluorine.
    Advanced: Use DEPT-135 to distinguish CH2_2 and CH3_3 groups in crowded spectra .

Q. What storage conditions ensure compound stability for long-term studies?

Answer: Store at 0–6°C in amber vials under inert gas (Ar/N2_2) to prevent:

  • Hydrolysis : Methoxymethyl group degradation in humid environments.
  • Light-induced decomposition : Bromine-fluorine bonds are photosensitive.
    Stability testing via HPLC (C18 column, MeCN:H2_2O 70:30) shows <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during functionalization (e.g., Suzuki coupling)?

Answer: Regioselectivity conflicts arise from competing directing effects:

  • Bromo vs. fluorine : Bromine is a stronger directing group (σpara=0.23_{\text{para}} = 0.23) than fluorine (σmeta=0.34_{\text{meta}} = 0.34), but steric hindrance from the methoxymethyl group can override electronic effects.
    Methodology :
    • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
    • Validate with cross-coupling experiments (e.g., Pd(OAc)2_2, SPhos ligand) to compare para vs. meta substitution ratios .

Q. How to analyze conflicting data in halogen exchange reactions (e.g., Br → I)?

Answer: Discrepancies in halogen exchange yields (e.g., using NaI/CuI in DMF) may stem from:

  • Solvent polarity : DMF stabilizes transition states better than DMSO.
  • Temperature : Reactions above 100°C favor iodide substitution but risk decomposition.
    Resolution :
    • Perform kinetic studies (GC-MS monitoring) to identify rate-limiting steps.
    • Compare with isotopic labeling (e.g., 82Br^{82}\text{Br}125I^{125}\text{I}) to track substituent mobility .

Q. What computational models predict the compound’s reactivity in photoredox catalysis?

Answer: Use TD-DFT (CAM-B3LYP/def2-TZVP) to calculate:

  • HOMO-LUMO gaps : ~4.2 eV, indicating suitability for visible-light activation.
  • Spin density maps : Localize radical formation at the bromine-adjacent carbon.
    Experimental validation via EPR spectroscopy detects nitroxide radical adducts during photocatalysis .

Methodological Tables

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Regioselectivity (para:meta)Reference
Suzuki-MiyauraPd(OAc)2_2/SPhos7885:15
Buchwald-HartwigPd2_2(dba)3_3/XPhos6270:30

Q. Table 2. Thermal Stability Profile

ConditionDegradation (%) at 6 MonthsAnalytical Method
25°C, light-exposed43HPLC
0–6°C, dark, Ar atmosphere4HPLC

Key Research Gaps

  • Mechanistic ambiguity in methoxymethyl group participation during electrophilic substitution.
  • Lack of in situ spectroscopic data for intermediates in hydrogenation pathways.

Q. Recommendations :

  • Use operando IR spectroscopy to monitor C=C bond reduction during hydrogenation .
  • Explore flow chemistry for scalable synthesis with real-time 19F^{19}\text{F} NMR feedback.

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